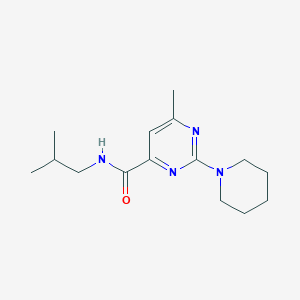
6-methyl-N-(2-methylpropyl)-2-(piperidin-1-yl)pyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-N-(2-methylpropyl)-2-(piperidin-1-yl)pyrimidine-4-carboxamide is a chemical compound that belongs to the pyrimidine family. It has been the subject of scientific research due to its potential as a drug candidate for various diseases. In
Mecanismo De Acción
The mechanism of action of 6-methyl-N-(2-methylpropyl)-2-(piperidin-1-yl)pyrimidine-4-carboxamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in the development and progression of diseases. It has also been shown to have antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. It has been found to have a low toxicity profile and is well-tolerated in animal studies. The compound has been shown to have a positive effect on the immune system and has been found to reduce the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-methyl-N-(2-methylpropyl)-2-(piperidin-1-yl)pyrimidine-4-carboxamide in lab experiments include its high purity and yield, low toxicity profile, and potential therapeutic effects for various diseases. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the research of 6-methyl-N-(2-methylpropyl)-2-(piperidin-1-yl)pyrimidine-4-carboxamide. These include further studies to understand its mechanism of action, optimization of the synthesis method for higher yield and purity, and exploration of its potential therapeutic effects for other diseases. Additionally, research could focus on the development of derivatives of this compound with improved pharmacological properties.
In conclusion, this compound is a promising compound with potential therapeutic effects for various diseases. Its synthesis method has been optimized for high yield and purity, and its low toxicity profile makes it a good candidate for further research. Future research could focus on understanding its mechanism of action and exploring its potential therapeutic effects for other diseases.
Métodos De Síntesis
The synthesis of 6-methyl-N-(2-methylpropyl)-2-(piperidin-1-yl)pyrimidine-4-carboxamide involves the reaction of 6-methyl-2-(piperidin-1-yl)pyrimidin-4-amine with 2-methylpropanal in the presence of a catalyst. The resulting product is then treated with acetic acid to obtain the final compound. This method has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
The potential of 6-methyl-N-(2-methylpropyl)-2-(piperidin-1-yl)pyrimidine-4-carboxamide as a drug candidate has been explored in various scientific research studies. It has been found to have potential therapeutic effects for diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to inhibit the growth of cancer cells and reduce inflammation in the brain.
Propiedades
IUPAC Name |
6-methyl-N-(2-methylpropyl)-2-piperidin-1-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O/c1-11(2)10-16-14(20)13-9-12(3)17-15(18-13)19-7-5-4-6-8-19/h9,11H,4-8,10H2,1-3H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXNYTQBZBYKNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCC2)C(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

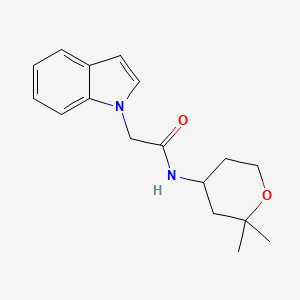
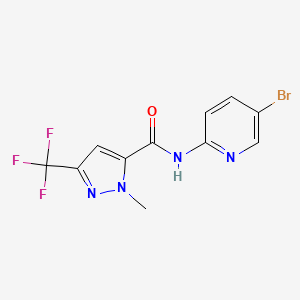
![N-tert-butyl-3-[(2-chloroacetyl)amino]benzamide](/img/structure/B7561652.png)
![3-azaspiro[5.5]undecan-3-yl(1H-pyrazol-5-yl)methanone](/img/structure/B7561654.png)
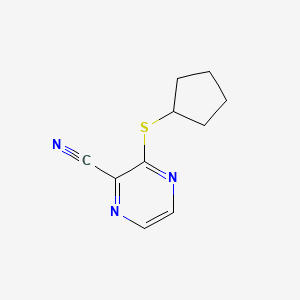
![2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B7561670.png)
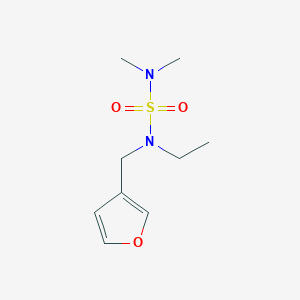
![3-[1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7561678.png)
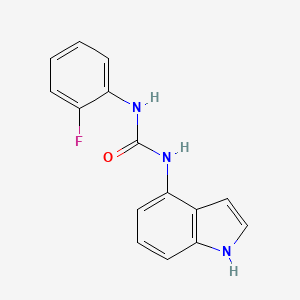
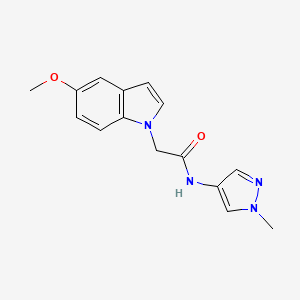
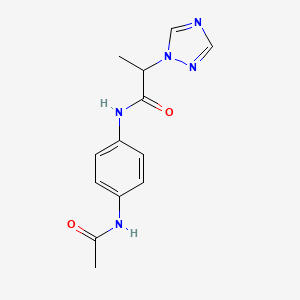
![N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]-2-oxo-1H-quinoline-3-carboxamide](/img/structure/B7561709.png)
![5-nitro-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B7561713.png)
